Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- is a chemical compound with a complex structure that includes a butanoic acid backbone and a pyridine ring substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- typically involves multiple steps, starting with the preparation of the pyridine derivative. The chlorination of pyridine can be achieved using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 2-chloro-3-pyridine is then subjected to a coupling reaction with butanoic acid derivatives under conditions that promote the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 4-chloro-: A simpler analog with a chlorine atom on the butanoic acid backbone.
4-{[(2-chloro-3-pyridinyl)carbonyl]amino}butanoic acid: A closely related compound with a similar structure.
Uniqueness
Butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo- is unique due to the presence of both the butanoic acid and the chlorinated pyridine ring, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of butanoic acid, 4-[(2-chloro-3-pyridinyl)amino]-4-oxo-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
25604-14-2 |
---|---|
Molekularformel |
C9H9ClN2O3 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
4-[(2-chloropyridin-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
VQQHWWJEGQKRFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.